molecular formula C15H20N2O4S B5627550 ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate

ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate

Cat. No.: B5627550
M. Wt: 324.4 g/mol
InChI Key: QXAWBTFJHOLOBH-MDWZMJQESA-N
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Description

Ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate is an organic compound with the molecular formula C15H20N2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and (E)-2-phenylvinylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent product quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can also interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2,5-dichlorophenyl)sulfonyl]piperazinecarboxylate
  • Ethyl 4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazinecarboxylate

Uniqueness

Ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate is unique due to the presence of the (E)-2-phenylvinylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

ethyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-2-21-15(18)16-9-11-17(12-10-16)22(19,20)13-8-14-6-4-3-5-7-14/h3-8,13H,2,9-12H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAWBTFJHOLOBH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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